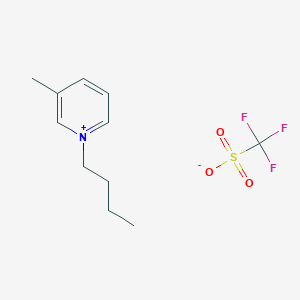

1-Butyl-3-methylpyridinium triflate

Description

Classification within the Pyridinium (B92312) Salt Family

1-Butyl-3-methylpyridinium (B1228570) triflate belongs to the pyridinium-based ionic liquids. This classification is determined by its cation, which is derived from pyridine (B92270). The structure consists of a pyridine ring where a butyl group and a methyl group are attached to the nitrogen atom at positions 1 and 3, respectively. nih.govlongdom.org The anion accompanying the pyridinium cation is trifluoromethanesulfonate (B1224126) (triflate). The specific arrangement of the alkyl chains on the pyridinium ring and the nature of the anion significantly influence the physicochemical properties of the resulting ionic liquid. longdom.org

Overview of General Significance of Ionic Liquids in Chemical Research

Ionic liquids have garnered substantial interest in the scientific community due to their unique set of properties that make them attractive alternatives to traditional volatile organic solvents. acs.orgyoutube.com Their significance in chemical research stems from several key characteristics:

Low Volatility: Ionic liquids have negligible vapor pressure, which reduces environmental pollution and workplace hazards associated with volatile organic compounds. acs.orgyoutube.com

High Thermal and Chemical Stability: Many ionic liquids exhibit remarkable stability over a wide range of temperatures and are resistant to chemical degradation. acs.orgnih.gov This makes them suitable for high-temperature applications. longdom.org

Tunable Properties: The physical and chemical properties of ionic liquids, such as viscosity, density, solubility, and conductivity, can be fine-tuned by modifying the structure of the cation and anion. longdom.orgnih.gov This "designer solvent" aspect allows for the creation of task-specific ionic liquids for various applications.

Solvation Ability: Ionic liquids can dissolve a wide array of substances, including both polar and nonpolar organic compounds, as well as inorganic and polymeric materials. acs.orglongdom.orgwisc.edu

Electrochemical Properties: Their ionic nature imparts high ionic conductivity and a wide electrochemical window, making them valuable as electrolytes in batteries, supercapacitors, and other electrochemical devices. acs.orglongdom.org

These properties have led to the investigation of ionic liquids in diverse fields such as catalysis, organic synthesis, electrochemistry, separation processes, and materials science. acs.orglongdom.orgyoutube.comnih.gov

Distinctive Features of Pyridinium-Based Ionic Liquids in Academic Contexts

Within the broad class of ionic liquids, pyridinium-based ILs possess several distinctive features that have made them a focus of academic research.

Aromaticity and Stability: The presence of the aromatic pyridinium ring contributes to the thermal stability of these ionic liquids. nih.gov

Tunable Basicity: The basicity of pyridinium-based ILs can be adjusted, which is a valuable property for their use as catalysts in various chemical reactions. researchgate.net

Versatility in Synthesis: Pyridinium cations can be readily functionalized at different positions on the ring, allowing for the synthesis of a wide variety of structures with tailored properties. longdom.org

Applications in Organic Synthesis: Pyridinium ionic liquids have been successfully employed as solvents and catalysts in a range of organic reactions, including Diels-Alder, Friedel-Crafts, and Suzuki reactions. alfa-chemistry.com They have also shown promise in the synthesis of pharmaceutical agents. alfa-chemistry.com

Electrochemical Performance: Their high ionic conductivity and wide electrochemical stability make them suitable for electrochemical applications. longdom.org

Biocompatibility and Biodegradability: Research has explored the biological applications of pyridinium-based ILs, with some showing potential for use in agriculture and pharmaceuticals due to their degradable nature. nih.govresearchgate.net

The ability to modify the structure of the pyridinium cation, for instance by altering the length of the alkyl chain, allows for the fine-tuning of properties like hydrophobicity, viscosity, and melting point. longdom.org This adaptability, combined with their inherent stability and catalytic potential, continues to drive academic interest in pyridinium-based ionic liquids.

Interactive Data Tables

Physicochemical Properties of 1-Butyl-3-methylpyridinium Triflate

| Property | Value | Source |

| Molecular Formula | C11H16F3NO3S | roco.globaliolitec.dechemicalbook.comchemfish.comnih.gov |

| Molecular Weight | 299.31 g/mol | chemicalbook.comchemfish.comnih.gov |

| Density (at 25 °C) | 1.28 g/cm³ | roco.globaliolitec.de |

| Viscosity (at 25 °C) | 117 cP | roco.globaliolitec.de |

| Melting Point | < Room Temperature | iolitec.de |

| Conductivity (at 30 °C) | 2.35 mS/cm | iolitec.de |

Comparison of Pyridinium-Based Ionic Liquids with Other Common ILs

| Cation Family | Anion | Key Features | Representative Applications | Source |

| Pyridinium | Triflate, Tetrafluoroborate (B81430), Bromide | Good thermal stability, tunable basicity, versatile for functionalization. | Catalysis, organic synthesis, electrolytes. | longdom.orgnih.govalfa-chemistry.com |

| Imidazolium (B1220033) | Triflate, Hexafluorophosphate (B91526), Bis(trifluoromethylsulfonyl)imide | Well-studied, good electrochemical stability, can dissolve biomass. | Electrolytes, biomass processing, organic reactions. | mdpi.comsigmaaldrich.commallakchemicals.commallakchemicals.com |

| Pyrrolidinium | Triflate, Bis(trifluoromethylsulfonyl)imide | High thermal and electrochemical stability. | Electrolytes for energy storage devices. | acs.orgpan.pl |

| Ammonium | Bromide, Methanesulfonate | Can be synthesized from readily available starting materials. | Biological applications, synthesis. | nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-butyl-3-methylpyridin-1-ium;trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.CHF3O3S/c1-3-4-7-11-8-5-6-10(2)9-11;2-1(3,4)8(5,6)7/h5-6,8-9H,3-4,7H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBRISJDXSIRRE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=CC(=C1)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049363 | |

| Record name | 1-Butyl-3-methylpyridinium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857841-32-8 | |

| Record name | 1-Butyl-3-methylpyridinium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparation Routes for 1 Butyl 3 Methylpyridinium Triflate

Direct Alkylation Approaches

Direct alkylation is a primary method for synthesizing the cationic component of ionic liquids. This approach typically involves the quaternization of a pyridine (B92270) derivative. A prominent solvent- and halogen-free method for producing triflate ionic liquids is through the direct alkylation of organic bases, such as heterocyclic compounds, with agents like methyl or ethyl trifluoromethanesulfonate (B1224126). mdpi.comnih.gov

For the synthesis of 1-butyl-3-methylpyridinium (B1228570) triflate, this would involve the reaction of 3-methylpyridine (B133936) with a butylating agent that also introduces the triflate anion. A conceptual two-step process derived from this is the initial butylation of the pyridine ring followed by anion exchange, though a more direct one-pot synthesis is often sought. For instance, researchers have successfully synthesized pyridinium (B92312) triflate salts by reacting a pyridine derivative with an alkyl halide (like 1-chlorobutane (B31608) or 1-bromobutane) in the presence of potassium triflate (KOTf). mdpi.com This method, particularly when using 1-bromoalkanes, can proceed at moderate temperatures of 80–90 °C. mdpi.com

Another direct approach involves reacting 3-methylpyridine with butyl trifluoromethanesulfonate. This reaction directly yields the desired 1-butyl-3-methylpyridinium triflate. The high reactivity of alkyl triflates makes them effective alkylating agents for such syntheses. nih.gov

Table 1: Representative Direct Alkylation Conditions for Pyridinium Triflates

| Reactants | Alkylating Agent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Pyridine, Potassium Triflate | 1-Chlorobutane | Microwave irradiation, 180 °C | 60-79% | mdpi.com |

| Pyridine, Potassium Triflate | 1-Bromoalkanes | 80–90 °C | Not specified | mdpi.com |

Anion Exchange Procedures

Anion exchange, or metathesis, is a versatile and common two-step method for synthesizing a wide array of ionic liquids, including 1-butyl-3-methylpyridinium triflate. The process begins with the synthesis of a precursor salt, typically a halide salt, followed by the exchange of the halide anion for the desired triflate anion.

The first step is the quaternization of 3-methylpyridine with a butyl halide, such as 1-bromobutane (B133212) or 1-chlorobutane, to produce 1-butyl-3-methylpyridinium bromide ([C₄mpy]Br) or chloride ([C₄mpy]Cl). nih.gov This reaction is often carried out in a solvent like acetonitrile (B52724) and may require reflux for an extended period to achieve a high yield. nih.gov

In the second step, the resulting 1-butyl-3-methylpyridinium halide is reacted with a triflate salt. Common triflate sources include sodium triflate (NaOTf), potassium triflate (KOTf), or lithium triflate (LiOTf). The reaction is typically performed in a solvent in which the starting ionic liquid and the triflate salt are soluble, but the resulting inorganic halide salt (e.g., NaBr, KCl) is poorly soluble. google.comasianpubs.org This insolubility drives the reaction forward and simplifies purification, as the inorganic byproduct can be removed by filtration.

For example, a solution of 1-ethyl-3-methylimidazolium (B1214524) bromide in deionized water was treated with sodium triflate, leading to the formation of the triflate ionic liquid and sodium bromide. google.com A similar procedure can be applied for pyridinium-based ionic liquids. After the exchange, the product is typically washed, often with water, to remove any remaining inorganic salts, and then dried under vacuum to eliminate water and any volatile impurities. google.comasianpubs.org

Table 2: Anion Exchange Reaction Example

| Starting Halide Salt | Triflate Source | Solvent | Byproduct | Purification Method | Reference |

|---|---|---|---|---|---|

| 1-Ethyl-3-methylimidazolium bromide | Sodium triflate | Deionized Water | Sodium bromide | Filtration, Extraction, Vacuum Drying | google.com |

Green Chemistry Principles in Synthesis

The synthesis of ionic liquids is increasingly guided by the principles of green chemistry, which aim to reduce waste, use less hazardous materials, and improve energy efficiency. rsc.orgcarlroth.com

Solvent-Free Reaction Conditions

A significant advancement in the green synthesis of triflate ionic liquids is the development of solvent-free procedures. One such method involves the direct alkylation of heterocyclic bases with methyl or ethyl triflate without any solvent. mdpi.com This approach not only simplifies the process and purification but also eliminates the environmental and safety issues associated with volatile organic solvents. The reaction of 3-methylpyridine with butyl triflate could similarly be performed under solvent-free conditions, directly yielding the target ionic liquid. Microwave-assisted synthesis can also be conducted under solvent-free conditions, further enhancing the green credentials of the process. nih.gov

Atom Economy and E-Factor Considerations

Atom economy and the E-Factor (Environmental Factor) are key metrics for evaluating the "greenness" of a chemical process. rsc.org

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. Direct alkylation reactions, especially those performed solvent-free, can exhibit high atom economy as all reactant atoms are, in principle, incorporated into the product. Anion exchange reactions, however, have a lower theoretical atom economy because they inherently produce a salt byproduct (e.g., NaBr, KCl).

E-Factor: The E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor signifies a greener process. Solvent-free syntheses significantly reduce the E-Factor by eliminating solvent waste. mdpi.com Anion exchange methods typically have higher E-Factors due to the generation of the inorganic salt byproduct and the use of solvents for the reaction and subsequent purification steps (e.g., washing and extraction).

Applying these principles encourages the selection of synthetic routes like direct, solvent-free alkylation over multi-step processes involving anion exchange to minimize waste and maximize resource efficiency. rsc.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.gov These benefits include rapid temperature increases, shorter reaction times, improved reaction selectivity, and higher yields. asianpubs.orgnih.gov

This technique can be applied to both direct alkylation and anion exchange syntheses of ionic liquids. In a relevant example, pyridinium triflate ionic liquids were synthesized by reacting pyridine with 1-chlorobutane in the presence of potassium triflate under microwave irradiation. mdpi.com The reaction, which required heating to 180 °C, was completed much more rapidly than with conventional heating.

Similarly, the first step in an anion exchange synthesis—the quaternization of 1-methylimidazole (B24206) with 1-butyl bromide—has been successfully performed using microwave irradiation, demonstrating the applicability of this method to precursor synthesis. researchgate.net The use of microwave heating can dramatically reduce reaction times from many hours or days to mere minutes. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Heating Method | Reaction Time | Key Advantage | Reference |

|---|---|---|---|---|

| Alkylation of Pyridine | Conventional | Hours to Days | Standard procedure | nih.gov |

| Alkylation of Pyridine | Microwave | 8-15 minutes | Drastically reduced reaction time | mdpi.comnih.gov |

| Multi-component reactions | Conventional | 10 hours (reflux) | Established method | nih.gov |

Purity Assessment and Academic Significance of Impurities

The purity of 1-butyl-3-methylpyridinium triflate is crucial as even small amounts of impurities can significantly alter its physicochemical properties, such as viscosity, density, and conductivity, thereby affecting its performance in research and applications. nih.govacs.org

Purity is typically assessed using a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for fluorinated anions like triflate) is used to confirm the structure and identify organic impurities. sigmaaldrich.com The water content, a common and critical impurity, is accurately determined by Karl Fischer titration. acs.orgmdpi.com

Common impurities and their significance include:

Halide Ions (e.g., Br⁻, Cl⁻): These are frequent contaminants resulting from anion exchange procedures. Their presence is highly undesirable, especially in electrochemical applications, as they can corrode equipment and interfere with reactions. A negative silver nitrate (B79036) test is often used to confirm the absence of halide ions. google.com

Unreacted Starting Materials: Residual 3-methylpyridine or butylating agents can remain after the reaction. These are typically removed through washing and drying under high vacuum. google.com

Water: Ionic liquids are often hygroscopic, and water can significantly affect their properties. Rigorous drying under vacuum, often at elevated temperatures, is necessary to reduce the water content to parts-per-million (ppm) levels. acs.orgmdpi.com

Colored Impurities: The formation of colored byproducts can indicate degradation or side reactions. rsc.org These are often removed by treating the ionic liquid solution with activated or decolorizing charcoal before filtration. google.com

The rigorous purification of ionic liquids, including steps like liquid-liquid extraction, filtration through silica (B1680970) plugs, and treatment with decolorizing agents, is essential to obtain a product with reliable and reproducible properties for academic study and industrial use. google.com

Advanced Spectroscopic and Mechanistic Investigations of 1 Butyl 3 Methylpyridinium Triflate

Nuclear Magnetic Resonance (NMR) Studies for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural confirmation and investigation of the dynamic properties of 1-butyl-3-methylpyridinium (B1228570) triflate. ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of the cation.

For structural elucidation, the chemical shifts (δ) and coupling patterns of the signals confirm the identity and purity of the ionic liquid. The spectrum would show distinct signals for the protons on the pyridinium (B92312) ring, the methyl group attached to the ring, and the different methylene (B1212753) (CH₂) and methyl (CH₃) groups of the butyl chain. The integration of these signals confirms the correct proton count for each group.

Table 2: Predicted ¹H NMR Chemical Shifts for the 1-Butyl-3-methylpyridinium Cation

| Protons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridinium Ring Protons | 7.5 - 9.0 |

| N-CH₂ (Butyl) | ~4.2 |

| N-CH₃ | ~4.0 |

| Butyl Chain (-CH₂CH₂CH₃) | 1.7 - 1.9 |

| Butyl Chain (-CH₂CH₃) | 1.2 - 1.4 |

Beyond static structure, NMR is used to study dynamic processes. Temperature-dependent NMR studies on similar 1-butyl-3-methylpyridinium halides have revealed dynamic processes such as ligand rotation, which cause broadening of NMR signals. researchgate.net For 1-butyl-3-methylpyridinium triflate, variable-temperature NMR could be used to probe the strength of the cation-anion interaction, monitor conformational changes in the butyl chain, and measure translational dynamics and self-diffusion coefficients using pulsed-field gradient (PFG) NMR techniques.

Advanced Electron Microscopy for Morphological Analysis in Materials (e.g., SEM for Membranes)

When 1-butyl-3-methylpyridinium triflate is incorporated into solid materials, such as polymer membranes for batteries or gas separation, its distribution and interaction with the host matrix are critical to the final material's performance. Scanning Electron Microscopy (SEM) is a key technique for visualizing the morphology of these composite materials at the micro- and nanoscale.

SEM analysis provides high-resolution images of the material's surface and cross-section. In studies involving polymer membranes infused with ionic liquids, SEM is used to assess the compatibility between the polymer and the ionic liquid. researchgate.net For example, SEM images can reveal whether the ionic liquid is finely dispersed throughout the polymer matrix, indicating good compatibility, or if it has formed separate, phase-separated domains, which could be detrimental to properties like ionic conductivity. researchgate.net In research on ion-conductive membranes made with polysulfone and an imidazolium (B1220033) triflate ionic liquid, SEM was used to show the incompatibility of the components, which explained the lack of conductivity in the resulting membrane. researchgate.net Therefore, for any material developed using 1-butyl-3-methylpyridinium triflate, SEM is an essential tool for the morphological characterization that underpins the structure-property relationships.

Computational and Theoretical Frameworks for 1 Butyl 3 Methylpyridinium Triflate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of ionic liquids at the quantum mechanical level. It offers a balance between computational cost and accuracy, making it suitable for studying the intricate electronic and structural details of ion pairs.

Ion Pair Geometries and Energetics

The interaction between the 1-butyl-3-methylpyridinium (B1228570) cation and the triflate anion is fundamental to the properties of the bulk ionic liquid. DFT calculations are instrumental in determining the most stable geometries of the ion pair and the energetics of their interaction. Studies on similar pyridinium-based ionic liquids with halide anions have shown that the anion preferentially interacts with the acidic protons of the pyridinium (B92312) ring, particularly the ortho-protons. rsc.org This interaction is primarily a strong hydrogen bond.

For 1-butyl-3-methylpyridinium triflate, it is anticipated that the oxygen atoms of the triflate anion will form hydrogen bonds with the pyridinium ring protons. The relative stability of different ion pair configurations is a synergistic effect of electrostatic attractions and hydrogen bonding. researchgate.net DFT calculations on the analogous 1-butyl-3-methylimidazolium triflate system reveal that the triflate anion can coordinate with the cation in a bidentate fashion through two S–O···H hydrogen bonds. researchgate.net Similar bidentate and monodentate interactions are expected for the 1-butyl-3-methylpyridinium triflate ion pair. The binding energies of these ion pairs are a key output of DFT calculations and provide a quantitative measure of the interaction strength.

Table 1: Representative Interaction Energies for Ionic Liquid Components Note: Data for a closely related system ([BMIM][OTF]) is provided for illustrative purposes due to the limited availability of specific data for 1-Butyl-3-methylpyridinium triflate.

| Interaction Pair | Interaction Energy (kJ/mol) | Methodology |

|---|---|---|

| [BMIM] cation - [OTF] anion | -399.6 | DFT/B3LYP/6-311++G** |

Electronic Structure Analysis (e.g., Charge Transfer, Natural Bond Orbital Analysis)

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electronic structure of a molecule, including charge distribution and charge transfer interactions. nih.gov In the context of 1-butyl-3-methylpyridinium triflate, NBO analysis can elucidate the nature of the cation-anion interactions.

The analysis reveals significant charge transfer from the triflate anion to the 1-butyl-3-methylpyridinium cation. This charge transfer is a key component of the interaction energy and contributes to the stability of the ion pair. NBO analysis identifies the specific orbitals involved in these interactions, which are typically the lone pair orbitals of the oxygen atoms on the triflate anion and the antibonding orbitals associated with the C-H bonds of the pyridinium ring. ijcce.ac.ir The stabilization energy associated with these donor-acceptor interactions can be quantified using second-order perturbation theory within the NBO framework. ijcce.ac.ir For instance, in related imidazolium-based triflate systems, the interaction between the oxygen lone pairs of the triflate anion and the C-H antibonding orbitals of the cation is a dominant stabilizing factor. researchgate.net These hyperconjugative interactions are crucial for a complete understanding of the electronic landscape of the ionic liquid.

Table 2: Illustrative NBO Analysis Data for Cation-Anion Interactions in a Model Ionic Liquid System Note: This table presents conceptual data to illustrate the outputs of NBO analysis.

| Donor NBO (Anion) | Acceptor NBO (Cation) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(O) of Triflate | σ(C-H) of Pyridinium Ring | ~ 5-10 |

| LP(O) of Triflate | σ(C-H) of Butyl Chain | ~ 1-3 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a powerful avenue for exploring the dynamic behavior and structural organization of condensed-phase systems, including ionic liquids. By solving Newton's equations of motion for a system of interacting atoms, MD simulations can predict a wide range of macroscopic properties from the underlying molecular interactions.

Investigation of Dynamic Properties and Transport Phenomena

MD simulations are extensively used to investigate the dynamic properties of ionic liquids, such as diffusion coefficients, ionic conductivity, and viscosity. These transport properties are crucial for many applications of ionic liquids. Simulations of similar imidazolium-based ionic liquids have shown that the cation and anion diffusion coefficients are typically on the order of 10⁻¹¹ to 10⁻¹⁰ m²/s. nih.gov The viscosity of these systems is often higher than that of conventional molecular solvents, a feature that is well-captured by MD simulations.

The transport properties are highly dependent on the temperature and the nature of the ions. For 1-butyl-3-methylpyridinium triflate, MD simulations can predict the temperature dependence of these properties. The simulations can also provide insights into the mechanism of ion transport, including the contributions of individual ion motion and correlated ion motion. The Walden rule, which relates the molar conductivity to the viscosity, can be examined using data from MD simulations to understand the degree of ionicity of the liquid. researchgate.net

Table 3: Representative Transport Properties of a Similar Ionic Liquid from MD Simulations Note: Data for 1-n-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([C₄mim][Tf₂N]) at 400 K is provided for illustrative purposes.

| Property | Value | Simulation Method |

|---|---|---|

| Cation Diffusion Coefficient (m²/s) | 1.2 x 10⁻¹⁰ | Equilibrium MD |

| Anion Diffusion Coefficient (m²/s) | 0.9 x 10⁻¹⁰ | Equilibrium MD |

| Ionic Conductivity (S/m) | ~0.5 | Green-Kubo |

Structural Characteristics and Long-Range Ordering

The liquid structure of 1-butyl-3-methylpyridinium triflate can be characterized by various radial distribution functions (RDFs) obtained from MD simulations. RDFs describe the probability of finding an atom or a group of atoms at a certain distance from a reference atom or group. The RDF between the center of mass of the cation and the anion reveals the short-range and long-range ordering in the liquid.

For pyridinium-based ionic liquids, MD simulations have shown a strong long-range ordered structure with alternating arrangements of cations and anions. researchgate.net The spatial distribution of the triflate anions around the 1-butyl-3-methylpyridinium cation can be visualized, showing a high probability of finding the anions near the acidic protons of the pyridinium ring. Furthermore, the orientation of the cations with respect to each other can be analyzed. A T-shaped orientation between two pyridine (B92270) rings has been identified as a key interaction in the liquid structure. researchgate.net This structural organization has significant implications for the macroscopic properties of the ionic liquid.

Force Field Development and Validation

The accuracy of MD simulations is critically dependent on the quality of the force field used to describe the interactions between the atoms. A force field is a set of parameters and equations that define the potential energy of the system as a function of the atomic coordinates. For ionic liquids, force fields need to accurately capture the electrostatic, van der Waals, and torsional interactions.

Several force fields have been developed for ionic liquids, with the OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) framework being a common starting point. rsc.org For ionic liquids, it is often necessary to develop specific parameters for the ions, particularly the partial atomic charges, which are typically derived from quantum mechanical calculations. researchgate.net More advanced polarizable force fields are also being developed to better account for the inductive effects in these highly charged systems. acs.org The validation of a new force field is a crucial step and is typically done by comparing the simulated properties, such as density and heat of vaporization, with experimental data. researchgate.netacs.org The development of accurate and transferable force fields remains an active area of research to enhance the predictive power of MD simulations for ionic liquids like 1-butyl-3-methylpyridinium triflate.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Research

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach to predict the physicochemical properties of chemical compounds based on their molecular structures. For ionic liquids like 1-butyl-3-methylpyridinium triflate, QSPR serves as a cost-effective and time-efficient alternative to purely experimental measurements. The methodology establishes a mathematical correlation between the structural or constitutional descriptors of a molecule and a specific property of interest.

The general process involves creating a dataset of molecules with known properties and then using statistical methods and machine learning algorithms to develop a predictive model. chemrxiv.orgutp.edu.my This model is essentially a mathematical equation derived from a set of molecules with known activities, which can then be used to estimate the properties of new or untested compounds. utp.edu.my For ionic liquids, these descriptors can be generated from quantum chemical calculations and can represent various aspects of the molecular structure, such as the volume, surface area, and electronic properties of the cation and anion. chemrxiv.org

The utility of QSPR models lies in their ability to screen a vast number of potential ionic liquid candidates for a specific application by predicting their properties without the need for synthesis and laboratory testing. utp.edu.my This predictive capability is particularly valuable in the design of "task-specific" ionic liquids, where properties are tuned by modifying the cation or anion structure. utp.edu.my

Predicting Intermolecular Interactions and Transport Properties

The intermolecular interactions within an ionic liquid, primarily a combination of coulombic forces, hydrogen bonding, and van der Waals forces, are the fundamental determinants of its macroscopic transport properties such as viscosity and electrical conductivity. mdpi.comresearchgate.net QSPR modeling provides a powerful tool to bridge the gap between molecular structure and these critical performance properties.

Research in this area focuses on developing models that can accurately forecast how changes in the cation and anion structure will affect these interactions and, consequently, the transport of charge and momentum through the fluid. For instance, QSPR models have been successfully employed to predict electrical conductivity, a key transport property for applications like electrolytes. chemrxiv.orgnih.gov These models learn from published data sets, correlating structural descriptors with measured conductivity values to predict the performance of new ionic liquids. chemrxiv.org In one study, a QSPR approach demonstrated its effectiveness by predicting the electrical conductivity of two different ionic liquids to within 8.4% and 19.2% of their experimentally measured values. chemrxiv.org

A specific example of QSPR application for a system containing the 1-butyl-3-methylpyridinium cation and the triflate anion involves the prediction of the gas-ionic liquid partition coefficient (logK). qsardb.org This property is crucial for understanding the solvation behavior of the ionic liquid, which is governed by intermolecular forces. A study utilized both Multiple Linear Regression (MLR) and Random Forest (RF) regression to build QSPR models for this purpose. qsardb.org The results highlight the predictive power of these computational frameworks.

| Property | Value Type | Value | QSPR Model |

|---|---|---|---|

| Gas-ionic liquid partition coefficient (logK) of cyclohexane (B81311) in 3-methyl-n-butylpyridinium triflate | Experimental | 1.725 | N/A |

| Predicted | 1.862 | Multiple Linear Regression (MLR) | |

| Predicted | 1.704 | Random Forest (RF) |

The data demonstrates that the Random Forest model provided a prediction very close to the experimental value, underscoring the potential of machine learning-based QSPR models to accurately forecast the properties of 1-butyl-3-methylpyridinium triflate systems. qsardb.org By quantifying the relationship between the structural features of the pyridinium cation and the triflate anion and the resulting properties, QSPR models enable the targeted design and screening of ionic liquids for specific applications, accelerating materials discovery and process optimization.

Applications of 1 Butyl 3 Methylpyridinium Triflate in Catalysis

Role as a Reaction Medium and Solvent

Ionic liquids (ILs) are increasingly recognized as viable alternatives to conventional volatile organic solvents in catalysis and organic synthesis. mdpi.com Their unique properties, such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide array of organic and inorganic compounds, make them attractive "green" solvents. mdpi.comsigmaaldrich.com The compound 1-Butyl-3-methylpyridinium (B1228570) triflate, a member of the pyridinium-based ionic liquids, serves as a reaction medium that can influence the course and outcome of chemical reactions.

The solvent properties of an ionic liquid can be tailored by altering the combination of its cation and anion, allowing for adaptation to specific reaction conditions. mdpi.com In the context of catalysis, the choice of ionic liquid is crucial. For instance, in certain acid-catalyzed reactions, some ionic liquids do more than just dissolve reactants; they can actively participate in the reaction kinetics. nih.gov Studies on various ionic liquids have shown that the nature of both the cation and the anion can significantly impact reaction yields. The polarity and coordinating ability of the ionic liquid are key factors. For example, the triflate anion in 1-Butyl-3-methylpyridinium triflate is known to be a weakly coordinating anion. This property can be significant as it may influence the availability and activity of a catalyst dissolved within it. beilstein-journals.org

Function as a Catalyst or Co-catalyst

Beyond its role as a passive solvent, 1-Butyl-3-methylpyridinium triflate can also exhibit catalytic or co-catalytic activity. The components of the ionic liquid, the cation and the anion, can interact with reactants or intermediate species, thereby influencing the reaction pathway.

In some instances, the ionic liquid itself can enhance the catalytic process. For example, in acid-catalyzed hydrolysis, the presence of an ionic liquid like 1-butyl-3-methylimidazolium chloride has been shown to increase the Hammett acidity of the catalyst, thereby enhancing the reaction kinetics beyond what would be expected from a simple solvent effect. nih.gov The triflate anion (CF₃SO₃⁻) of 1-Butyl-3-methylpyridinium triflate is the conjugate base of the superacid, trifluoromethanesulfonic acid. This can impart a degree of Lewis acidity or basicity to the medium, potentially contributing to the catalytic cycle. Furthermore, the ability to recover and reuse the catalytic system, which often includes the ionic liquid, underscores its integral role in the catalytic process. sci-hub.st

Specific Reaction Systems

The utility of 1-Butyl-3-methylpyridinium triflate and related ionic liquids has been demonstrated in several specific classes of chemical reactions.

Lewis acid catalysis is fundamental to many organic transformations, including Friedel-Crafts reactions and various cascade reactions. nih.govnih.gov The performance of a Lewis acid catalyst can be significantly modulated by the ionic liquid used as the reaction medium. The triflate anion of 1-Butyl-3-methylpyridinium triflate can interact with Lewis acids. For example, it has been observed that triflate anions can coordinate with the Lewis acid boron trifluoride (BF₃), which could decrease the availability of the catalyst for the reaction. beilstein-journals.org This interaction highlights the importance of selecting the appropriate ionic liquid to ensure the desired catalytic activity. In some systems, the ionic liquid itself can act as a Lewis acid catalyst, as seen with 1-butyl-3-methylimidazolium chloroaluminate in Friedel-Crafts sulfonylation. nih.gov The use of metal triflates, which are strong Lewis acids, in ionic liquids has been shown to create efficient and reusable catalytic systems for reactions like Friedel-Crafts benzoylation. sci-hub.st

The hydration of alkynes to produce carbonyl compounds is an important atom-economical reaction. beilstein-journals.org Comparative studies have been conducted to identify the most effective ionic liquid for this transformation when catalyzed by Lewis acids like boron trifluoride. In a study comparing various ionic liquids for the hydration of diphenylacetylene (B1204595), the choice of both the cation and the anion of the ionic liquid was found to have a profound effect on the reaction yield.

When 1-butyl-3-methylimidazolium was replaced with a 1-butyl-3-methylpyridinium cation, a significant decrease in the product yield was observed. beilstein-journals.org This suggests that the imidazolium (B1220033) cation is more effective in facilitating this particular reaction compared to the pyridinium (B92312) cation.

| Entry | Cation | Anion | Yield (%) |

|---|---|---|---|

| 1 | 1-Ethyl-3-methylimidazolium (B1214524) | BF₄⁻ | 81 |

| 2 | 1-Butyl-3-methylimidazolium | BF₄⁻ | 85 |

| 3 | 1-Hexyl-3-methylimidazolium | BF₄⁻ | 75 |

| 4 | 1-Octyl-3-methylimidazolium | BF₄⁻ | 70 |

| 5 | 1-Decyl-3-methylimidazolium | BF₄⁻ | 69 |

| 6 | 1-Butyl-2,3-dimethylimidazolium | BF₄⁻ | 79 |

| 7 | 1-Butyl-3-methylpyridinium | BF₄⁻ | 35 |

| 8 | 1-Butyl-3-methylimidazolium | Tf₂N⁻ | 87 |

| 9 | 1-Butyl-3-methylimidazolium | PF₆⁻ | 87 |

| 10 | 1-Butyl-3-methylimidazolium | OTf⁻ | trace |

| 11 | 1-Butyl-3-methylimidazolium | OAc⁻ | trace |

| 12 | 1-Butyl-3-methylimidazolium | CF₃COO⁻ | trace |

Table 1: Comparative yields for the hydration of diphenylacetylene in various ionic liquids with BF₃·Et₂O as the catalyst. Data sourced from a 2023 study. beilstein-journals.org

Furthermore, the study showed that when keeping the 1-butyl-3-methylimidazolium cation constant, the use of a triflate (OTf⁻) anion resulted in only trace amounts of the desired product. beilstein-journals.org This was attributed to the potential of the triflate anion to coordinate with the BF₃ catalyst, thereby reducing its availability. beilstein-journals.org

The Ullmann reaction is a classic method for the synthesis of biaryl compounds, traditionally catalyzed by copper. rsc.orgorganic-chemistry.org Modern variations of this reaction often employ nanoparticle catalysts and alternative solvents to improve efficiency and sustainability. mdpi.comrsc.org While direct studies on 1-Butyl-3-methylpyridinium triflate for this reaction are not prominent, a closely related ionic liquid, 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide, has been successfully used as a solvent for the Ullmann homocoupling of aryl halides or aryl boronic acids using copper nanoparticles as the catalyst. sigmaaldrich.com This suggests that pyridinium-based ionic liquids can serve as suitable media for such coupling reactions, facilitating the activity of the nanoparticle catalyst.

Friedel–Crafts benzoylation is a key reaction for forming carbon-carbon bonds to produce aryl ketones. sci-hub.st The use of ionic liquids as a medium for this reaction has been explored to overcome the limitations of traditional Lewis acid catalysts. In one study, bismuth triflate was used as a catalyst in 1-butyl-3-methylimidazolium trifluoromethanesulfonate (B1224126) for the benzoylation of activated aromatic compounds. sci-hub.st This system, which utilizes an ionic liquid with the same triflate anion as 1-Butyl-3-methylpyridinium triflate, proved to be highly efficient, especially under microwave irradiation, leading to good to excellent yields of aryl ketones. A significant advantage of this approach is the ability to easily recover and reuse the catalytic system, consisting of the bismuth triflate dissolved in the ionic liquid, without a significant loss in activity. sci-hub.st This demonstrates the potential of triflate-based ionic liquids to serve as effective and recyclable media for Friedel-Crafts type reactions.

Alcohol Protection/Benzylation (e.g., 2-Benzyloxy-1-methylpyridinium triflate)

The protection of alcohols is a fundamental operation in multi-step organic synthesis. The benzyl (B1604629) group is one of the most common protecting groups for alcohols due to its stability under a wide range of conditions and its susceptibility to removal by various methods. While 1-butyl-3-methylpyridinium triflate serves as a stable ionic liquid medium, a closely related compound, 2-benzyloxy-1-methylpyridinium triflate , stands out as a highly effective reagent for the benzylation of alcohols under neutral conditions. organic-chemistry.orgbeilstein-journals.org

This salt is a bench-stable, pre-activated benzyl transfer agent that circumvents the need for the harsh acidic or basic promoters required in traditional benzylation methods, such as the Williamson ether synthesis. organic-chemistry.orgorgsyn.org The reaction typically proceeds by warming the alcohol with 2-benzyloxy-1-methylpyridinium triflate in a suitable solvent. organic-chemistry.org

The proposed mechanism for the benzylation involves a thermal, SN1-like pathway. The pyridinium salt ionizes to release a reactive electrophilic benzyl species, which is then trapped by the nucleophilic alcohol substrate. organic-chemistry.orgorgsyn.org This process is particularly advantageous for complex and sensitive substrates that cannot tolerate strong acids or bases. beilstein-journals.org Research has demonstrated high to excellent yields for the benzylation of a variety of primary and secondary alcohols. orgsyn.org

Table 1: Benzylation of Various Alcohols Using 2-Benzyloxy-1-methylpyridinium Triflate This table presents the yields for the benzylation of different alcohol substrates using 2-benzyloxy-1-methylpyridinium triflate under optimized reaction conditions.

| Alcohol Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Alkyl Alcohol | Alkyl Benzyl Ether | 81-98% | organic-chemistry.org |

| Vinyl Alcohol | Vinyl Benzyl Ether | Good to Excellent | orgsyn.org |

| Alkynyl Alcohol | Alkynyl Benzyl Ether | Good to Excellent | orgsyn.org |

| β-Hydroxy Ester | β-Benzyloxy Ester | Excellent | organic-chemistry.org |

| Allylic Alcohol | Allylic Benzyl Ether | Excellent | organic-chemistry.org |

Mechanistic Insights into Catalytic Processes in Ionic Liquids

The use of ionic liquids like 1-butyl-3-methylpyridinium triflate as solvents can profoundly influence catalytic reactions by interacting with and stabilizing reaction intermediates, thereby affecting reaction rates and selectivity.

Aprotic ionic liquids are highly polar yet non-coordinating environments. This polarity is crucial for stabilizing charged or highly polar intermediates that form during a catalytic cycle. In reactions that proceed through cationic or anionic transition states, the ordered, solvent-caged environment of an ionic liquid can lower the activation energy of the reaction compared to conventional non-polar organic solvents. For instance, the pyridinium cation and the triflate anion can arrange themselves around a charged intermediate, dispersing the charge and preventing its decomposition or aggregation. This stabilization can lead to significantly enhanced reaction rates. mdpi.com Spectroscopic studies on related imidazolium triflate systems in polar co-solvents show that the ionic liquid's components interact strongly with solutes, disrupting solvent networks and creating unique microenvironments that can influence reaction pathways. mdpi.com

Chemoselectivity, the ability to react with one functional group in the presence of others, is a critical aspect of modern synthesis. The choice of ionic liquid and other reaction parameters can be used to control this selectivity. A notable example is found in reactions involving the 2-benzyloxy-1-methylpyridinium triflate reagent. While this reagent can react with both alcohols and carboxylic acids, the selectivity can be directed by the choice of base. orgsyn.orgorganic-chemistry.org

For Alcohol Benzylation: Using a mild, heterogeneous base like magnesium oxide (MgO) favors the benzylation of alcohols. orgsyn.org

For Carboxylic Acid Benzylation: Using a soluble organic base like triethylamine (B128534) (Et₃N) promotes the selective formation of benzyl esters from carboxylic acids, leaving alcohol and other sensitive functional groups unaffected. organic-chemistry.org

Triethylamine is believed to play a dual role, acting as both a promoter for the esterification and a scavenger to prevent side reactions. organic-chemistry.org This demonstrates how the reaction environment, including the base used in conjunction with the pyridinium salt, can be tuned to achieve high chemoselectivity.

Catalyst Recovery and Reusability in Ionic Liquid Media

A major advantage of using ionic liquids such as 1-butyl-3-methylpyridinium triflate in catalysis is the potential for simple and efficient catalyst recovery and reuse. Because ionic liquids are non-volatile, they can immobilize the catalyst, allowing for the separation of volatile products and reactants by simple distillation. The catalyst-ionic liquid phase can then be recycled for subsequent reaction cycles, which is both economically and environmentally beneficial. researchgate.net

Research on pyridinium-based triflate ionic liquids has demonstrated their effectiveness in creating recyclable catalytic systems. For example, in the acid-catalyzed transesterification of Jatropha oil, the pyridinium ionic liquid 1-butanesulfonyl-pyridinium triflate ([BSPy]CF₃SO₃) , which is structurally analogous to 1-butyl-3-methylpyridinium triflate, showed excellent performance. The catalyst/ionic liquid phase could be easily separated from the product phase and reused multiple times without a significant loss in activity. researchgate.net

Table 2: Reusability of [BSPy]CF₃SO₃ Catalyst in Transesterification This table shows the catalytic activity over successive cycles for the transesterification of Jatropha oil using a recyclable pyridinium triflate ionic liquid catalyst.

| Recycle Run | Catalytic Activity / Yield (%) | Reference |

|---|---|---|

| 1 | Constant Activity | researchgate.net |

| 2 | Constant Activity | researchgate.net |

| 3 | Constant Activity | researchgate.net |

| 4 | Constant Activity | researchgate.net |

| 5 | Constant Activity | researchgate.net |

| 6 | Constant Activity | researchgate.net |

| 7 | Constant Activity | researchgate.net |

This consistent performance across seven cycles highlights the stability of the catalyst within the ionic liquid and the efficiency of the recovery process, underscoring the potential of these systems for developing sustainable industrial processes. researchgate.net

Applications of 1 Butyl 3 Methylpyridinium Triflate in Electrochemistry and Energy Storage

Electrolyte in Advanced Electrochemical Systems

Batteries and Fuel Cells

No dedicated studies or performance data tables were found that specifically evaluate 1-Butyl-3-methylpyridinium (B1228570) triflate as an electrolyte in battery or fuel cell systems. Research in this area tends to focus on other ionic liquid compositions. researchgate.netnih.gov

Supercapacitors

Similarly, literature detailing the application and performance metrics of 1-Butyl-3-methylpyridinium triflate in supercapacitors could not be located. Studies on related compounds, such as 1-butyl-4-methylpyridinium tetrafluoroborate (B81430), have been conducted, but this data cannot be directly attributed to the triflate variant. ias.ac.in

Ion-Conductive Polymeric Membranes

The use of ionic liquids to create ion-conductive polymer membranes is a significant area of materials science. However, specific research on the incorporation of 1-Butyl-3-methylpyridinium triflate into polymer matrices is sparse. Studies on its imidazolium-based counterpart are more common and have explored various aspects of polymer-ionic liquid interactions. researchgate.netmdpi.comnih.gov

Fabrication Methods (e.g., Film Casting)

There is no available research describing the specific methods, such as film casting, used to fabricate polymer membranes containing 1-Butyl-3-methylpyridinium triflate.

Polymer-Ionic Liquid Compatibility Studies

Detailed compatibility studies between 1-Butyl-3-methylpyridinium triflate and common polymers like Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) or Poly(ethylene oxide) (PEO) have not been published.

Impact on Polymer Morphology (e.g., Crystallinity, Glass Transition)

No data could be found on the specific effects of 1-Butyl-3-methylpyridinium triflate on the morphology of host polymers, such as changes in crystallinity or glass transition temperature.

Electrochemical Stability and Potential Window Considerations

The electrochemical stability of an electrolyte is a critical parameter for its application in electrochemical devices, as it dictates the operational voltage range. This stability is defined by the potential window, which is the range between the cathodic and anodic limits. Within this window, the electrolyte remains electrochemically inert. For ionic liquids, the cathodic limit is typically determined by the reduction of the cation, while the anodic limit is governed by the oxidation of the anion.

For context, research on related classes of ionic liquids provides a general understanding of the expected electrochemical behavior. For instance, imidazolium-based ionic liquids are known to possess wide electrochemical windows, often in the range of 4 to 7 volts. mdpi.com Specifically, a gel polymer electrolyte containing 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) has been reported to have an electrochemical stability of 4.2 V. mdpi.comresearchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to predict the anodic limits of various anions used in ionic liquids, highlighting the dependence of electrochemical stability on the anion's resistance to oxidation. mdpi.comresearchgate.net However, these computational models also underscore the complexity and the need for experimental validation for each specific ionic liquid.

The electrochemical behavior of the triflate anion (CF3SO3-) in combination with different cations has been a subject of interest. For example, in a study involving the hydration of alkynes, it was noted that the triflate anion could coordinate with the Lewis acid catalyst, which suggests its potential interaction in electrochemical systems. nih.gov

Given the absence of direct experimental data for 1-Butyl-3-methylpyridinium triflate, a definitive data table for its electrochemical properties cannot be constructed. Further experimental investigation using techniques such as cyclic voltammetry is required to determine the precise potential window of this specific ionic liquid.

Applications of 1 Butyl 3 Methylpyridinium Triflate in Separation Processes

Liquid-Liquid Extraction

Liquid-liquid extraction is a cornerstone of chemical engineering, used to separate components of a mixture based on their differing solubilities in two immiscible liquid phases. The application of ionic liquids like 1-butyl-3-methylpyridinium (B1228570) triflate in this area is a subject of ongoing research, with a focus on purifying valuable organic compounds and extracting metal ions.

While detailed, quantitative studies on the extraction of a wide range of organic compounds using pure 1-butyl-3-methylpyridinium triflate are not extensively available in publicly accessible literature, its potential is often highlighted in the context of catalytic processes. For instance, in Friedel-Crafts reactions, which are crucial for synthesizing functionalized aromatic compounds, this ionic liquid can be part of a catalytic system. Following the reaction, the desired products are separated from the reaction mixture, a step that often involves an extraction process. A notable example involves mixtures of 1-butyl-3-methylpyridinium triflate with Lewis acids like aluminum trichloride (B1173362) (AlCl₃), which act as catalysts. amazonaws.comgoogle.com After the catalytic reaction, the products can be isolated from the ionic liquid phase through extraction with a suitable solvent. amazonaws.com

The application of pyridinium-based ionic liquids extends to the critical area of extractive desulfurization of fuels, a process aimed at removing sulfur-containing compounds to produce cleaner-burning fuels. Although specific data for 1-butyl-3-methylpyridinium triflate is limited, the general class of pyridinium (B92312) ionic liquids has shown promise in this application.

In the realm of metal ion extraction, 1-butyl-3-methylpyridinium triflate is mentioned as a component for heavy metal extraction. google.com However, specific distribution coefficients and extraction efficiencies for various metal ions are not widely reported in dedicated studies on this particular ionic liquid.

Aqueous two-phase systems (ATPS) represent a gentle and effective technique for the separation and purification of biomolecules, such as proteins and enzymes. These systems are formed by mixing two incompatible aqueous solutions, typically a polymer and a salt, or two different polymers. Ionic liquids have been explored as a component in ATPS to modulate the phase behavior and enhance the partitioning of target biomolecules.

Gas Absorption and Capture (e.g., CO2 Capture)

The capture of carbon dioxide (CO₂) and other gases is a critical technology for mitigating greenhouse gas emissions and for purifying industrial gas streams. Ionic liquids are considered promising solvents for gas absorption due to their negligible volatility and high CO₂ solubility.

The solubility of gases in ionic liquids is a key parameter for designing efficient absorption processes. While comprehensive experimental data on the solubility of various gases in 1-butyl-3-methylpyridinium triflate is not widely available, studies on closely related isomers provide valuable insights. For example, research on 1-butyl-4-methylpyridinium triflate has been conducted to measure CO₂ solubility.

The solubility of gases in ionic liquids is significantly influenced by the nature of both the cation and the anion. The interaction between the gas molecule and the ionic liquid's constituent ions dictates the absorption capacity.

The cation's structure, including the length of the alkyl chain and the nature of the aromatic ring, can affect the free volume within the liquid and its interaction with gas molecules. For pyridinium-based ionic liquids, increasing the alkyl chain length on the pyridinium ring has been observed to increase CO₂ absorption.

The anion plays a crucial role in determining the gas solubility. Fluorinated anions, such as triflate ([OTf]⁻), are often employed in ionic liquids designed for CO₂ capture. The presence of fluorine atoms can enhance the affinity of the ionic liquid for CO₂.

Gas absorption in ionic liquids can occur through two primary mechanisms: physical absorption and chemical absorption. Physical absorption is a reversible process driven by intermolecular forces, such as van der Waals interactions, and is governed by Henry's Law. In contrast, chemical absorption involves the formation of a chemical bond between the gas molecule and the ionic liquid, leading to a much higher absorption capacity at low pressures.

Ab initio quantum chemical calculations are a powerful tool for investigating the interactions between CO₂ and various molecules at a fundamental level. academie-sciences.frnih.gov These studies can elucidate the nature of the binding, whether it is primarily electrostatic or involves stronger interactions. For CO₂, the interaction is often described as a Lewis acid-Lewis base interaction, where the carbon atom of CO₂ acts as a Lewis acid and electron-rich sites on the ionic liquid's anion or cation act as Lewis bases. academie-sciences.frnih.gov Computational studies on the interaction of CO₂ with various functional groups can provide insights into the binding energies and preferred interaction sites, helping to explain the absorption mechanism. academie-sciences.frnih.gov

Determination of Activity Coefficients at Infinite Dilution

The determination of activity coefficients at infinite dilution (γ∞) is a crucial step in the design and optimization of separation processes such as liquid-liquid extraction and extractive distillation. These coefficients provide valuable information about the interactions between a solvent and a solute at very low concentrations, which is essential for predicting the selectivity and capacity of a solvent for a specific separation task. For the ionic liquid 1-butyl-3-methylpyridinium triflate, these values have been experimentally determined to assess its potential as a solvent in various separation scenarios.

Gas-Liquid Chromatography for Characterization

Gas-liquid chromatography (GLC) is a widely used and reliable technique for determining activity coefficients at infinite dilution. acs.org In this method, the ionic liquid, 1-butyl-3-methylpyridinium triflate, serves as the stationary phase in a packed chromatographic column. A carrier gas flows through the column, and small amounts of various solutes are injected. The retention time of each solute, which is the time it takes to travel through the column, is measured. This retention data, along with other experimental parameters, is then used to calculate the activity coefficient at infinite dilution.

The experimental setup for such measurements involves several key steps to ensure accuracy and reproducibility. The 1-butyl-3-methylpyridinium triflate, with a purity of over 99%, is first subjected to a purification process involving low pressure (around 5·10⁻³ Pa) and elevated temperature (approximately 90 °C) for several hours to remove any volatile impurities and water. acs.org The water content is verified to be minimal, typically less than 100 ppm, using Karl Fischer titration. acs.org

The stationary phase is prepared by coating a solid support material, such as Chromosorb, with the ionic liquid. acs.org This is achieved by dissolving the ionic liquid in a solvent like methanol, mixing it with the solid support, and then evaporating the solvent. acs.org The loading of the ionic liquid on the solid support is typically in the range of 45.0% to 52.1% by mass. acs.org Before measurements are taken, the packed column is conditioned by passing the carrier gas through it at a high flow rate and an elevated temperature (around 373 K) for an extended period, such as 8 hours, to ensure the stability of the stationary phase. acs.org To confirm the reliability of the results, measurements are often repeated on a second column packed under similar conditions, with results from different columns showing repeatability with errors of less than 0.3%. acs.org

Selectivity for Aliphatic/Aromatic Hydrocarbon Separations

A key application for ionic liquids in separation processes is the separation of aliphatic and aromatic hydrocarbons, a challenging task due to their similar boiling points. The selectivity of an ionic liquid for this separation can be evaluated from the activity coefficients at infinite dilution. The selectivity (Sij∞) is the ratio of the activity coefficients of the two components to be separated (in this case, an aliphatic hydrocarbon and an aromatic hydrocarbon) in the ionic liquid.

For 1-butyl-3-methylpyridinium triflate, studies have shown that it exhibits a notable selectivity for separating aromatic hydrocarbons from aliphatic hydrocarbons. This is a critical performance indicator for its potential use as a solvent in liquid-liquid extraction processes for this purpose. The selectivity values are derived from the experimentally determined activity coefficients at infinite dilution for various aliphatic and aromatic solutes.

The table below presents the activity coefficients at infinite dilution (γ∞) for various solutes in 1-butyl-3-methylpyridinium triflate at a temperature of 328.15 K, as determined by gas-liquid chromatography.

Table 1: Activity Coefficients at Infinite Dilution (γ∞) of Various Solutes in 1-Butyl-3-methylpyridinium Triflate at 328.15 K

| Solute | γ∞ |

|---|---|

| n-Hexane | 65.4 |

| n-Heptane | 87.2 |

| n-Octane | 117 |

| Cyclohexane (B81311) | 34.2 |

| Benzene (B151609) | 3.69 |

| Toluene | 4.88 |

| Ethylbenzene | 6.55 |

| o-Xylene | 7.95 |

| m-Xylene | 7.82 |

From this data, the selectivity for the separation of benzene (an aromatic) from n-hexane (an aliphatic) can be calculated as follows:

S(benzene/n-hexane) = γ∞(n-hexane) / γ∞(benzene) = 65.4 / 3.69 ≈ 17.7

This relatively high selectivity value indicates that 1-butyl-3-methylpyridinium triflate is significantly more effective at dissolving benzene than n-hexane, making it a promising candidate for the separation of these two components. Similar calculations can be performed for other aliphatic/aromatic pairs, consistently demonstrating the potential of this ionic liquid in such separation processes. Research has indicated that the investigated 1-butyl-3-methylpyridinium triflate shows higher selectivity at infinite dilution compared to commonly used solvents. acs.org

Interactions of 1 Butyl 3 Methylpyridinium Triflate with Other Media

Binary and Ternary Mixtures with Molecular Solvents

The interactions of 1-butyl-3-methylpyridinium (B1228570) triflate in binary and ternary mixtures with molecular solvents are governed by a complex interplay of forces that dictate the macroscopic properties of the resulting solution. While extensive research has been conducted on similar imidazolium-based ionic liquids, specific studies on 1-butyl-3-methylpyridinium triflate are less common. However, by examining related systems and the fundamental principles of ionic liquid-solvent interactions, a clear picture of its behavior can be formulated.

A study on the thermal behavior of binary mixtures including 1-butyl-3-methylpyridinium triflate provides some insight into its properties, which are foundational for understanding its interactions in mixtures. nih.gov

Table 1: Properties of 1-Butyl-3-methylpyridinium Triflate

| Property | Value | Conditions |

| Molecular Weight | 237.05 g/mol | |

| Density | 1.28 g/cm³ | 25 °C |

| Viscosity | 117 cP | 25 °C |

| Ionic Conductivity | 2.35 mS/cm | 30 °C |

| This table is interactive. Click on the headers to sort. |

Data sourced from IoLiTec. iolitec.de

Ion-Solvent Interactions (e.g., Hydrogen Bonding, Coulombic Forces)

The interactions between the 1-butyl-3-methylpyridinium cation and the triflate anion with solvent molecules are multifaceted, involving hydrogen bonding and strong Coulombic forces. mdpi.com The pyridinium (B92312) cation, with its aromatic ring, can engage in various interactions. Studies on similar pyridinium-based ionic liquids with different anions have shown that the hydrogen atoms on the pyridinium ring, particularly those in the ortho positions, are capable of forming hydrogen bonds with electron-donating groups on solvent molecules. rsc.org

In the case of 1-butyl-3-methylpyridinium triflate, the triflate anion (TfO⁻) possesses oxygen atoms that are strong hydrogen bond acceptors. When mixed with protic solvents like alcohols, it is expected that strong hydrogen bonds would form between the solvent's hydroxyl group and the oxygen atoms of the triflate anion. mdpi.com This is a common interaction mechanism observed in mixtures of ionic liquids with alcohols. mdpi.com

Coulombic forces are the dominant interactions in ionic liquids, and they continue to play a crucial role in mixtures with molecular solvents. mdpi.com These long-range electrostatic interactions between the ions of the ionic liquid and the polar or polarizable solvent molecules significantly influence the structure and properties of the solution. nih.gov The dissolution of the ionic liquid in a solvent involves the disruption of the interionic Coulombic forces, which are then replaced by ion-solvent interactions. The extent of this replacement depends on the dielectric constant and coordinating ability of the solvent.

While direct spectroscopic or computational studies detailing the specific hydrogen bonding and Coulombic interactions of 1-butyl-3-methylpyridinium triflate with various solvents are not widely available, research on the analogous 1-butyl-3-methylimidazolium triflate provides valuable insights. In a study of its mixture with propan-1-ol, it was found that the hydroxyl groups of the alcohol predominantly interact with the sulfonate oxygen atoms of the triflate anion. mdpi.com Density functional theory (DFT) and molecular dynamics simulations on similar ionic liquids confirm the importance of both hydrogen bonding and electrostatic interactions in determining the structure of the solvated ions. rsc.orgresearchgate.net

Impact on Solvent Networks

The introduction of 1-butyl-3-methylpyridinium triflate into a structured solvent, such as water or an alcohol, is expected to significantly disrupt the existing solvent network. Protic solvents like alcohols form extensive hydrogen-bonded networks, creating chain-like and ring-like structures. mdpi.com

When the ionic liquid is added, the strong interactions between the ions and the solvent molecules compete with the solvent-solvent interactions. Specifically, the triflate anion's strong hydrogen bond accepting capability will lead to the disruption of the alcohol's hydrogen bond network. mdpi.com Spectroscopic studies on the similar 1-butyl-3-methylimidazolium triflate in propan-1-ol have shown clear signs of the disruption of the propan-1-ol hydrogen bonding network. mdpi.com This occurs as the alcohol's hydroxyl groups preferentially interact with the sulfonate oxygen atoms of the anion, breaking the alcohol-alcohol hydrogen bonds. mdpi.com This disruption of the solvent's native structure is a key factor influencing the macroscopic properties of the mixture, such as viscosity and conductivity.

Interactions with Polymeric Systems

The incorporation of ionic liquids into polymer matrices has led to the development of advanced materials with unique properties, such as ionic liquid gel polymer electrolytes (ILGPEs). In these systems, the ionic liquid plays a dual role, acting as both a source of mobile ions and a plasticizer for the polymer.

Ionic Liquid Gel Polymer Electrolytes (ILGPEs)

Ionic Liquid Gel Polymer Electrolytes (ILGPEs) are formed by entrapping an ionic liquid within a polymer matrix. These materials combine the mechanical stability of a solid polymer with the high ionic conductivity of a liquid electrolyte. While specific studies on ILGPEs containing 1-butyl-3-methylpyridinium triflate are limited, the general principles can be understood from research on similar systems.

The performance of an ILGPE is highly dependent on the compatibility between the ionic liquid and the polymer host. A good interaction between the two components is necessary to achieve a homogeneous gel with high ionic conductivity. The ionic liquid's role is to provide a conductive pathway for ions within the polymer matrix. The polymer, in turn, provides the structural framework.

Studies on ILGPEs using imidazolium-based ionic liquids have shown that the ionic conductivity is influenced by the concentration of the ionic liquid, the nature of the polymer, and the operating temperature. mdpi.com For instance, in a system composed of poly(vinylidene fluoride-hexafluoropropylene) (PVDF-HFP) and 1-butyl-3-methylimidazolium tetrafluoroborate (B81430), the ionic conductivity was found to increase with the ionic liquid content. mdpi.com It is expected that 1-butyl-3-methylpyridinium triflate, with its inherent ionic conductivity, would behave similarly when incorporated into a suitable polymer matrix.

Role as Ion Source and Plasticizer in Polymers

In polymer electrolytes, 1-butyl-3-methylpyridinium triflate would serve as the primary source of mobile ions, with the 1-butyl-3-methylpyridinium cations and triflate anions moving through the polymer matrix under an electric field. The efficiency of ion transport is influenced by the viscosity of the ionic liquid and the segmental motion of the polymer chains.

Furthermore, the ionic liquid acts as a plasticizer for the polymer. Plasticizers are additives that increase the flexibility and processability of a polymer by reducing its glass transition temperature (Tg). The ions of the ionic liquid insert themselves between the polymer chains, increasing the free volume and facilitating the movement of the polymer segments. This plasticizing effect reduces the crystallinity of the polymer and enhances the mobility of the ions, thereby increasing the ionic conductivity of the electrolyte. mdpi.com

Research on other ionic liquids has demonstrated their effectiveness as plasticizers. For example, 1-butyl-3-methylimidazolium tetrafluoroborate has been shown to reduce the crystallinity and glass transition temperature of PVDF-HFP, leading to enhanced ionic conductivity. mdpi.com It is reasonable to expect that 1-butyl-3-methylpyridinium triflate would exhibit a similar plasticizing effect when blended with a compatible polymer.

Impact on Polymer Matrix Properties

The introduction of 1-Butyl-3-methylpyridinium triflate into a polymer host can significantly alter the material's intrinsic properties. These modifications are largely attributable to the interactions between the ionic liquid's cations and anions and the polymer chains, as well as the plasticizing effect of the ionic liquid. Research has explored these interactions in various polymer systems, revealing changes in conductivity, thermal stability, and mechanical integrity.

Detailed Research Findings

While specific studies focusing exclusively on 1-Butyl-3-methylpyridinium triflate are limited, research on analogous ionic liquids with the same triflate anion or similar pyridinium and imidazolium (B1220033) cations provides valuable insights into the expected effects. For instance, studies on 1-butyl-3-methylimidazolium trifluoromethanesulfonate (B1224126) ([BMIM][TfO]), which shares the same anion and a similarly structured cation, have demonstrated significant enhancements in the ionic conductivity of polymer electrolytes.

When incorporated into Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP), [BMIM][TfO] has been shown to increase the ionic conductivity of the resulting gel polymer electrolyte. This is attributed to the creation of ion-conductive pathways within the polymer matrix and a reduction in the crystallinity of the polymer, which facilitates ion transport. Similarly, in Poly(ethylene oxide) (PEO) based electrolytes, the addition of triflate-based ionic liquids can disrupt the crystalline structure of the PEO, leading to a more amorphous morphology that is conducive to higher ionic mobility.

The thermal stability of polymer matrices can also be influenced by the presence of 1-Butyl-3-methylpyridinium triflate. Ionic liquids generally exhibit high thermal stability, which can be imparted to the polymer composite. For example, thermogravimetric analysis (TGA) of polymer-ionic liquid composites often shows an increase in the onset temperature of thermal degradation compared to the pure polymer.

From a mechanical standpoint, the addition of an ionic liquid can act as a plasticizer, leading to a decrease in the glass transition temperature (Tg) and the tensile strength of the polymer, while increasing its flexibility and elongation at break. The extent of these changes is dependent on the concentration of the ionic liquid and the specific interactions with the polymer chains.

The following data tables summarize key findings from research on the impact of triflate-based ionic liquids on polymer matrix properties.

Impact of Triflate-Based Ionic Liquids on Polymer Electrolyte Conductivity

| Polymer Matrix | Ionic Liquid | Ionic Liquid Content (wt%) | Ionic Conductivity (S/cm) at Room Temperature | Reference |

|---|---|---|---|---|

| PVDF-HFP | 1-butyl-3-methylimidazolium trifluoromethanesulfonate | 50 | 1.2 x 10-3 | rsc.org |

| PEO | 1-butyl-1-methylpyrrolidinium trifluoromethanesulfonate | 8 | 4.15 x 10-5 | pan.pl |

| PVDF-HFP/PEMA | 1-butyl-3-methylimidazolium trifluoromethanesulfonate | 60 | 8.59 x 10-5 |

Thermal Properties of Polymer-Ionic Liquid Composites

| Polymer Matrix | Ionic Liquid | Ionic Liquid Content (wt%) | Glass Transition Temperature (Tg) | Thermal Decomposition Temperature (TGA onset) | Reference |

|---|---|---|---|---|---|

| PVDF-HFP | 1-butyl-3-methylimidazolium tetrafluoroborate | 60 | -85 °C (for pure IL) | >300 °C | mdpi.com |

| PVDF-HFP | 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide | 70 | Lowered compared to pure polymer | Stable up to ~350 °C | rsc.org |

Green Chemistry and Sustainability Aspects of 1 Butyl 3 Methylpyridinium Triflate

Role as an Environmentally Benign Solvent Alternative

Ionic liquids are often touted as "green" solvents primarily due to their negligible vapor pressure, which significantly reduces air pollution compared to conventional volatile organic solvents. nih.govresearchgate.net 1-Butyl-3-methylpyridinium (B1228570) triflate shares this characteristic, making it a potentially safer alternative in terms of atmospheric emissions.

A key aspect of a solvent's "green" profile is its stability. The triflate ([OTf]⁻) anion, a component of this ionic liquid, is known to be hydrolytically stable, which is a notable advantage over other common ionic liquid anions like hexafluorophosphate (B91526) ([PF₆]⁻) or tetrafluoroborate (B81430) ([BF₄]⁻), which can be sensitive to water. rsc.org This stability prevents the formation of corrosive and toxic byproducts that can arise from the degradation of less stable anions.

Research has demonstrated the practical application of 1-Butyl-3-methylpyridinium triflate as a solvent in chemical synthesis. For instance, it has been successfully employed as a reaction medium for the Diels-Alder reaction between cyclopentadiene (B3395910) and ethyl-vinyl ketone, catalyzed by yttrium salts. In this context, the ionic liquid not only acts as a solvent but also influences the reaction's rate and stereoselectivity. researchgate.net The use of 1-Butyl-3-methylpyridinium triflate in such reactions showcases its potential to replace traditional, more hazardous solvents, thereby aligning with the principles of green chemistry.

Recyclability and Reusability in Various Processes

A significant tenet of green chemistry is the ability to recycle and reuse components of a chemical process to minimize waste and improve economic viability. Ionic liquids, due to their low volatility and thermal stability, are prime candidates for recycling.

The recyclability of the catalytic system involving 1-Butyl-3-methylpyridinium triflate has been demonstrated in the aforementioned Diels-Alder reaction. researchgate.net In a study utilizing a catalytic system of 1 mol% YCl₃ dissolved in 1-Butyl-3-methylpyridinium triflate ([C₄-3-C₁py][OTf]), the system was successfully recycled for subsequent reaction cycles. The results indicated that the catalytic system, including the ionic liquid, could be reused with only a slight decrease in the yield of the desired product over several cycles. researchgate.net This demonstrates the potential for creating more sustainable and cost-effective synthetic routes by enabling the recovery and reuse of the solvent and catalyst.